N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide features a benzoxazole core fused to a 4-hydroxyphenyl group, linked via an acetamide moiety to a 4-methoxyphenyl substituent. This structure combines aromatic heterocyclic, phenolic, and methoxy groups, which are common pharmacophores in medicinal chemistry.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18N2O4/c1-27-16-9-6-14(7-10-16)12-21(26)23-15-8-11-19(25)17(13-15)22-24-18-4-2-3-5-20(18)28-22/h2-11,13,25H,12H2,1H3,(H,23,26) |
InChI Key |
FWJYDRGUVAWASO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzoxazole derivative is then coupled with a hydroxyphenyl group using a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF).
Introduction of Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or cancer cell receptors, inhibiting their function.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications: Benzoxazole vs. Benzothiazole
Replacing the benzoxazole ring with benzothiazole significantly alters electronic and steric properties. For example:
- N-(6-Chlorobenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide (Patent EP3348550A1) retains the 4-methoxyphenylacetamide group but substitutes benzoxazole with a 6-chloro-benzothiazole.
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide () replaces benzoxazole with a sulfonated benzothiazole. The trioxo group introduces strong hydrogen-bonding capacity, reflected in its crystal structure (dihedral angle: 84.9° between benzothiazole and phenol rings) .
Table 1: Heterocyclic Core Comparisons
Methoxy vs. Halogen Substituents
- Methoxy Groups : The 4-methoxyphenylacetamide moiety is shared across multiple analogs (e.g., ). Methoxy improves membrane permeability due to moderate hydrophobicity.
- Halogenated Derivatives: In 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide (), a 4-chlorophenoxy group enhances antitumor activity (IC50 values in µM range), likely via halogen bonding with target proteins .
Hydroxyl Group Impact
The 4-hydroxyphenyl group in the target compound enables hydrogen bonding, as seen in N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide, which forms N–H⋯O and O–H⋯O interactions in its crystal lattice . This contrasts with non-hydroxylated analogs like N-[3-(1-hydroxyethyl)phenyl]-2-(4-methoxyphenyl)acetamide (), where the hydroxyl is on a side chain, reducing aromatic ring planarity.
Structural and Conformational Analysis
- Dihedral Angles: In the target compound, the benzoxazole and 4-hydroxyphenyl rings likely adopt a non-planar conformation (similar to ’s 84.9° dihedral angle), reducing steric clashes. Comparatively, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxopyrazol-4-yl)acetamide () exhibits dihedral angles of 44.5–77.5° between aromatic rings, influencing binding pocket compatibility .
- Hydrogen Bonding: The phenolic –OH in the target compound may mimic tyrosine residues in enzyme active sites, a feature absent in non-hydroxylated analogs like those in .
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a benzoxazole moiety, which is known for its pharmacological relevance. The structural formula can be represented as follows:
This compound's synthesis involves various steps that have been documented in literature, emphasizing the importance of the benzoxazole structure in enhancing biological activity.
Anticancer Activity
Research indicates that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of this compound:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 7.8 | |
| HCT-116 (Colorectal) | 6.5 | |
| HepG2 (Liver Cancer) | 8.0 |
These results demonstrate that the compound exhibits potent cytotoxicity against various cancer types, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Inhibition of Cell Proliferation : Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound has been shown to cause G1/S phase arrest in cancer cells, effectively halting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzoxazole ring and substituents on the phenyl groups significantly influence biological activity:
- Hydroxyl and Methoxy Groups : The presence of hydroxyl (-OH) and methoxy (-OCH3) groups enhances solubility and bioavailability, contributing to increased anticancer activity.
- Benzoxazole Moiety : The benzoxazole core is essential for maintaining activity; alterations to this structure often result in diminished efficacy.
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- Breast Cancer Study : A recent study demonstrated that this compound significantly inhibited tumor growth in MCF-7 xenograft models, with a reduction in tumor size by over 50% compared to control groups .
- Neurodegenerative Disease Research : Preliminary investigations suggest that this compound may also possess neuroprotective properties by antagonizing adenosine A2A receptors, which are implicated in neurodegenerative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
